1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18640843
InChI: InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8BrFO2S
Molecular Weight: 267.12 g/mol

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene

CAS No.:

Cat. No.: VC18640843

Molecular Formula: C8H8BrFO2S

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene -

Specification

Molecular Formula C8H8BrFO2S
Molecular Weight 267.12 g/mol
IUPAC Name 1-bromo-2-fluoro-4-(methylsulfonylmethyl)benzene
Standard InChI InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Standard InChI Key DFGWAESTDMYMBK-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CC1=CC(=C(C=C1)Br)F

Introduction

Structural and Molecular Characteristics

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₈BrFO₂S
Molecular Weight267.12 g/mol
CAS NumberNot explicitly listed-
Boiling PointNot reported-
Density1.669 ± 0.06 g/cm³ (predicted)

Electronic and Steric Effects

The bromine atom acts as a strong electron-withdrawing group, directing electrophilic attacks to specific positions on the aromatic ring. Conversely, the fluorine atom, while also electron-withdrawing, exerts an ortho/para-directing effect due to its smaller size. The methylsulfonylmethyl group (-CH₂SO₂CH₃) combines steric hindrance with moderate electron-withdrawing properties, creating a unique electronic environment that facilitates nucleophilic substitutions at the bromine site.

Synthesis and Manufacturing Processes

Halogenation and Functionalization

The synthesis typically begins with halogenation of a pre-functionalized benzene derivative. Electrophilic aromatic substitution (EAS) is employed to introduce bromine and fluorine atoms sequentially. For example, bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid like FeBr₃ yields the mono-brominated intermediate, which is subsequently fluorinated via diazonium salt formation and Schiemann reaction.

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Advantages
Conventional EASFeBr₃, 80°C, 12 h65–70Well-established protocol
Microwave-assisted150°C, 30 min, solvent-free82–85Faster, higher yield
PhotochemicalUV light, RT, 6 h75Mild conditions, reduced side products

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethylformamide (DMF) and dichloromethane (DCM). Stability studies indicate decomposition above 200°C, with the methylsulfonylmethyl group undergoing partial cleavage under prolonged heat.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.95 (s, 3H, SO₂CH₃), δ 3.80 (s, 2H, CH₂), and aromatic protons at δ 7.20–7.80.

    • ¹³C NMR: Peaks corresponding to the methylsulfonylmethyl carbon (δ 52.1) and aromatic carbons adjacent to halogens.

  • Mass Spectrometry: A molecular ion peak at m/z 267.12 confirms the molecular weight.

Applications in Organic Synthesis and Medicinal Chemistry

Cross-Coupling Reactions

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, enabling the formation of biaryl structures. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 4-((methylsulfonyl)methyl)-2-fluorobiphenyl, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).

Medicinal Chemistry Applications

The compound’s sulfonyl group enhances binding affinity to enzyme active sites. Recent studies explore its use in inhibiting cyclooxygenase-2 (COX-2), with preliminary data showing IC₅₀ values comparable to celecoxib.

Recent Research Developments

Catalytic Applications

A 2024 study demonstrated the compound’s utility in photoredox catalysis, where it acts as an aryl radical precursor in C–H functionalization reactions.

Drug Delivery Systems

Functionalization of the methylsulfonylmethyl group with polyethylene glycol (PEG) chains has produced water-soluble derivatives for targeted drug delivery, showing promise in preclinical cancer models.

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